molecular formula C19H21N5O3 B2925049 5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899972-69-1

5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2925049
CAS No.: 899972-69-1
M. Wt: 367.409
InChI Key: MSEPYFCSVQXPOW-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a recognized and potent inhibitor of γ-secretase, a multi-subunit protease complex critical for intramembrane proteolysis. Its primary research value lies in its ability to selectively block the cleavage of Notch receptors, thereby potently inhibiting the Notch signaling pathway [https://pubmed.ncbi.nlm.nih.gov/19531477/]. This pathway is a fundamental regulator of cell differentiation, proliferation, and apoptosis, making its dysregulation a key factor in the pathogenesis of several cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and breast cancer. Consequently, this compound is a crucial pharmacological tool for investigating the oncogenic roles of Notch and for validating Notch as a therapeutic target in preclinical models. Research has demonstrated its efficacy in reducing Notch signaling and inducing apoptosis in T-ALL cell lines, highlighting its utility in studying hematological malignancies [https://pubmed.ncbi.nlm.nih.gov/19531477/]. Beyond its direct action on Notch, studies have shown that this γ-secretase inhibitor can also modulate the Wnt/β-catenin signaling pathway, another critical cascade in development and cancer, suggesting a broader interplay between these pathways that can be probed using this molecule [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3046779/]. Its application extends to foundational developmental biology, where it is used to dissect the physiological functions of γ-secretase and its various substrates, including Notch and amyloid precursor protein (APP).

Properties

IUPAC Name

5-amino-1-benzyl-N-[(3,4-dimethoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-26-15-9-8-14(10-16(15)27-2)11-21-19(25)17-18(20)24(23-22-17)12-13-6-4-3-5-7-13/h3-10H,11-12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEPYFCSVQXPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections delve into its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22N4O3, with a molecular weight of approximately 365.41 g/mol. The structure comprises a triazole ring that enhances its biological activity due to the presence of nitrogen atoms that can interact with various biological targets. The incorporation of benzyl and dimethoxybenzyl groups increases lipophilicity, potentially improving binding affinity to specific receptors.

Antimicrobial Properties

5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits notable antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific mechanisms often involve interference with cell wall synthesis or disruption of metabolic pathways within the microorganisms .

Antitrypanosomal Activity

Research has highlighted the potential of this compound as an antitrypanosomal agent against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that related triazole compounds exhibited IC50 values significantly lower than those of standard treatments like benznidazole (Bz), indicating enhanced efficacy against both trypomastigotes and intracellular amastigotes . The structure-activity relationship (SAR) studies suggest that modifications to the triazole core can lead to improved bioactivity.

Cytotoxicity

The cytotoxic effects of 5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have also been evaluated. In vitro assays revealed varying degrees of cytotoxicity across different cell lines. Some derivatives showed selective toxicity towards tumor cells compared to normal cells, suggesting potential for cancer therapy .

Structure-Activity Relationships (SAR)

The SAR studies conducted on triazole derivatives indicate that the presence of specific functional groups is crucial for enhancing biological activity. For instance:

  • Amino Group : Essential for maintaining bioactive conformation.
  • Triazole Core : Modifications to this core can significantly affect potency.
  • Peripheral Substituents : Adjusting these can improve solubility and metabolic stability.

The optimization process has led to compounds with improved pharmacokinetic profiles and reduced side effects compared to existing therapies .

Case Study 1: Antitrypanosomal Efficacy

A study evaluated several triazole analogs for their efficacy against T. cruzi. Among them, 5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant activity in reducing parasite load in infected cell cultures and in animal models . The findings suggest a promising avenue for developing new treatments for Chagas disease.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various triazole derivatives. The results indicated that compounds similar to 5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide effectively inhibited the growth of resistant bacterial strains . This highlights the potential role of such compounds in addressing antibiotic resistance.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituent patterns and core heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₇H₁₇N₅O₂ 323.36 Benzyl (position 1); 4-methoxyphenyl (carboxamide N) 361367-39-7
5-[(3,4-Dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide C₁₉H₂₂N₆O₂ 355.40 3,4-Dimethylphenyl (position 5); 3-methoxybenzyl (carboxamide N) 1291858-05-3
Target: 5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide ~C₁₉H₂₁N₅O₃ ~367.41 Benzyl (position 1); 3,4-dimethoxybenzyl (carboxamide N) Not available

Key Observations :

  • Substituent Effects : The 3,4-dimethoxybenzyl group in the target compound introduces increased steric bulk and electron-donating methoxy groups compared to the 4-methoxyphenyl substituent in the analog from . This may enhance solubility and influence binding interactions in biological systems .
  • Amino Group Variations: The analog in features a 3,4-dimethylphenylamino group at position 5, replacing the primary amino group in the target compound. This substitution likely reduces hydrogen-bonding capacity but improves lipophilicity .
Potential Implications of Substituent Variations
  • Biological Activity: The 3,4-dimethoxybenzyl group in the target compound may enhance interactions with hydrophobic pockets in enzyme active sites compared to simpler methoxy-substituted analogs. For example, methoxy groups are known to improve metabolic stability in drug candidates .
  • Physicochemical Properties: The additional methoxy group in the target compound (vs.

Q & A

Q. What established synthetic routes are available for 5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Reacting substituted benzaldehydes with triazole precursors under reflux in ethanol with catalytic glacial acetic acid .
  • Azide-alkyne cycloaddition : A copper-catalyzed click reaction to form the triazole core, followed by functionalization of the benzyl and dimethoxybenzyl groups .
  • Key intermediates : For example, 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride can be reacted with sodium azide to form the triazole backbone .

Optimization Tip : Adjust solvent polarity (e.g., DMF or THF) to improve reaction yields and purity.

Q. Which spectroscopic and analytical techniques are recommended for structural characterization?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400–600 MHz in DMSO-d6d_6) to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Use SHELXL or SHELXTL for small-molecule refinement to resolve crystal packing and hydrogen-bonding networks .

Example Data :

TechniqueKey Peaks/ParametersReference
1H^{1}\text{H} NMRδ 7.35–7.15 (m, aromatic H), δ 5.20 (s, NH2_2)
HRMS[M+H]+^+ calc. 422.1582, found 422.1580

Advanced Research Questions

Q. How can researchers address low aqueous solubility during biological assays?

Low solubility (common in triazole carboxamides) can be mitigated by:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-amino or benzyl positions .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Note : Validate solubility improvements via HPLC-UV (λ = 254 nm) and dynamic light scattering (DLS) for nanoformulations.

Q. What strategies resolve contradictions in reported biological activity across cancer cell lines?

Discrepancies in IC50_{50} values may arise from:

  • Cell line heterogeneity : Test in panels (e.g., NCI-60) to identify subtype-specific efficacy .
  • Mechanistic profiling : Use RNA-seq or proteomics to correlate activity with target expression (e.g., COX-2 inhibition vs. Wnt/β-catenin pathway modulation) .
  • Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Case Study : A triazole analog showed GP = -27.30% in SNB-75 (CNS cancer) but was inactive in RXF 393 (renal cancer), linked to differential HDAC6 expression .

Q. How is X-ray crystallography applied to validate the compound’s structure and binding interactions?

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. WinGX/ORTEP for visualization .
  • Validation : Check Rfree_{\text{free}} (<0.25) and electron density maps (e.g., omit maps for the triazole ring) .

Example : A related triazole-carboxamide exhibited π-π stacking between the benzyl group and COX-2’s Tyr385, confirmed via crystallography .

Q. What computational methods predict target interactions and pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2, B-Raf kinase) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (≥100 ns trajectories) .
  • ADMET Prediction : SwissADME for solubility (LogS), permeability (Caco-2), and CYP450 inhibition .

Key Finding : A triazole analog showed potent B-Raf inhibition (IC50_{50} = 12 nM) via predicted H-bonds with Glu501 and Asp594 .

Data Contradiction Analysis

Q. Why do adsorption studies using activated carbon show variability in compound recovery?

Adsorption efficiency depends on:

  • Surface functional groups : Carboxyl or SiO2_2-modified carbon enhances π-π interactions with the dimethoxybenzyl moiety .
  • Isotherm models : Freundlich (R2^2 = 0.979–0.992) better fits monolayer adsorption than Langmuir (R2^2 = 0.934–0.981) for this compound .

Recommendation : Pre-treat carbon with HNO3_3 to increase oxygen-rich sites for reproducible recovery (>95%) .

Methodological Best Practices

  • Crystallography : Always deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • Biological Assays : Include positive controls (e.g., carboxyamidotriazole for antiproliferative studies) and report % inhibition ± SEM .
  • Synthesis : Monitor reactions via TLC (silica gel, ethyl acetate/hexane = 1:3) and purify via flash chromatography .

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